Methyl 3-(Allyloxy)-5-methoxybenzoate
Overview
Description
Methyl 3-(Allyloxy)-5-methoxybenzoate is an organic compound with a complex structure that includes an allyloxy group, a methoxy group, and a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Allyloxy)-5-methoxybenzoate typically involves the esterification of 3-allyloxy-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Allyloxy)-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(Allyloxy)-5-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a bromine atom instead of an allyloxy group.
Methyl 5-allyl-2-hydroxy-3-methoxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 3-(Allyloxy)-5-methoxybenzoate is unique due to the presence of both allyloxy and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-methoxy-5-prop-2-enoxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-5-16-11-7-9(12(13)15-3)6-10(8-11)14-2/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
BHURLNKHEWXKHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)OCC=C |
Origin of Product |
United States |
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